BenchChemオンラインストアへようこそ!

2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid

Physicochemical profiling Medicinal chemistry Lead optimization

2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid (CAS 2097971-25-8, molecular formula C13H13NO3, molecular weight 231.25 g/mol) is a synthetic small molecule belonging to the 3-oxoisoindoline-4-carboxylic acid class. It features a cyclopropylmethyl substituent on the lactam nitrogen of the isoindolinone core, distinguishing it from closely related N-substituted analogs.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 2097971-25-8
Cat. No. B1478495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid
CAS2097971-25-8
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CC1CN2CC3=C(C2=O)C(=CC=C3)C(=O)O
InChIInChI=1S/C13H13NO3/c15-12-11-9(2-1-3-10(11)13(16)17)7-14(12)6-8-4-5-8/h1-3,8H,4-7H2,(H,16,17)
InChIKeyPDWGQMYCFMJZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid (CAS 2097971-25-8): Core Properties and Procurement Context


2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid (CAS 2097971-25-8, molecular formula C13H13NO3, molecular weight 231.25 g/mol) is a synthetic small molecule belonging to the 3-oxoisoindoline-4-carboxylic acid class . It features a cyclopropylmethyl substituent on the lactam nitrogen of the isoindolinone core, distinguishing it from closely related N-substituted analogs. The compound is commercially available from multiple chemical suppliers, typically at ≥95% purity, and is intended for laboratory research use . Its structural framework is associated with pharmacologically relevant target classes including poly(ADP-ribose) polymerase (PARP) and metallo-β-lactamases (MBLs), positioning it as a versatile building block or tool compound for medicinal chemistry and chemical biology applications [1][2].

Why N-Substituent Identity in 3-Oxoisoindoline-4-carboxylic Acids Is Non-Interchangeable: The Case for 2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid


Within the 3-oxoisoindoline-4-carboxylic acid scaffold, the N-substituent is not a passive structural feature—it directly governs target binding affinity, selectivity, and physicochemical properties. Published structure-activity relationship (SAR) studies on VIM-2 metallo-β-lactamase inhibitors demonstrate that varying the N-substituent alone can shift inhibitory potency by over two orders of magnitude, from IC50 >1600 μM for inactive analogs to 10.6 μM for the most potent derivative [1]. Similarly, in the PARP-1 inhibitor series, the nature of the lactam nitrogen substituent was identified as critical for cellular potency, with secondary or tertiary amines being important determinants of activity [2]. The cyclopropylmethyl group of the target compound introduces a unique combination of steric bulk, conformational flexibility (via the methylene spacer), and lipophilicity that cannot be replicated by direct cyclopropyl, unsubstituted, benzyl, or aryl analogs. Substituting this compound with a generic analog bearing a different N-substituent would therefore risk unpredictable and potentially substantial losses in target engagement or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. the Direct 2-Cyclopropyl Analog (CAS 562868-19-3)

The target compound differs from its closest commercially available analog, 2-cyclopropyl-3-oxoisoindoline-4-carboxylic acid (CAS 562868-19-3), by the presence of a methylene spacer between the cyclopropane ring and the lactam nitrogen. This structural difference produces quantifiable changes in key physicochemical parameters relevant to drug-likeness and pharmacokinetic behavior [1].

Physicochemical profiling Medicinal chemistry Lead optimization

VIM-2 Metallo-β-Lactamase Inhibitory Potency: Class-Level SAR Establishes N-Substituent Sensitivity Spanning >150-Fold

In a systematic study of 3-oxoisoindoline-4-carboxylic acid derivatives as VIM-2 MBL inhibitors, Li et al. (2017) demonstrated that N-substituent identity is the dominant driver of inhibitory potency. Compound 16 (2-(2-chloro-6-fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid) exhibited an IC50 of 10.6 μM, while closely related compound 17 (3-oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid) showed an IC50 of 32.8 μM—a 3.1-fold difference arising solely from N-substituent variation. In contrast, several analogs (compounds 3, 5, 8, 10, 15) were essentially inactive (IC50 >1600 μM), representing a >150-fold potency range across the series [1]. Although 2-(cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid was not tested in this study, the cyclopropylmethyl group occupies a distinct region of steric and lipophilic space compared to the benzyl and aryl substituents evaluated, making it a structurally differentiated candidate for MBL inhibitor screening.

Antimicrobial resistance Metallo-β-lactamase inhibition Structure-activity relationship

PARP-1 Pharmacophore Relevance: 3-Oxoisoindoline-4-carboxylic Acid Derivatives as Privileged Intermediates for PARP Inhibitor Development

Gandhi et al. (2010) established the 3-oxoisoindoline-4-carboxamide core as a validated pharmacophore for PARP-1 inhibition. Their SAR studies demonstrated that modifications at the lactam nitrogen directly influence both intrinsic biochemical potency and cellular activity. The X-ray co-crystal structure of compound 1e bound to PARP-1 confirmed the formation of a critical seven-membered intramolecular hydrogen bond that enforces planarity of the core scaffold [1]. The target compound, bearing a carboxylic acid at the 4-position rather than a carboxamide, serves as a direct synthetic precursor to diverse carboxamide libraries via standard amide coupling. This positions 2-(cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid as a strategic intermediate for generating focused PARP inhibitor libraries with a unique N-cyclopropylmethyl substituent that has not been explored in published PARP-1 SAR.

PARP inhibition Cancer therapeutics DNA damage response

Commercial Availability and Procurement Accessibility: Sigma-Aldrich AldrichCPR Inclusion of the Cyclopropyl Analog Underscores Scaffold Value

The closest structural analog, 2-cyclopropyl-3-oxoisoindoline-4-carboxylic acid (CAS 562868-19-3), is curated in the Sigma-Aldrich AldrichCPR collection (Product PH014801), a portfolio explicitly designated for 'unique chemicals' provided to early discovery researchers . This inclusion signals that the 3-oxoisoindoline-4-carboxylic acid scaffold is recognized as a valuable and differentiation-worthy chemotype by a leading commercial supplier. The target compound, 2-(cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid, is not listed in the AldrichCPR catalog but is available from alternative suppliers such as CymitQuimica (Biosynth brand) and Hubei Guoyun Furui Technology, typically at ≥95% purity . The absence from Sigma-Aldrich's curated collection may represent a procurement gap that motivated users must navigate, but also highlights the compound's relative rarity and potential for exclusivity in screening applications.

Chemical procurement Screening library Early discovery

Non-Metal Chelating Binding Mode: Class-Level Differentiation from Conventional Zinc-Chelating MBL Inhibitors

A critical liability of most reported metallo-β-lactamase inhibitors is their reliance on zinc ion chelation for activity, which can lead to poor selectivity across human metalloenzymes. Li et al. (2017) demonstrated that 3-oxoisoindoline-4-carboxylic acid derivatives, including compound 16 (IC50 = 10.6 μM) and compound 17 (IC50 = 32.8 μM), bind to VIM-2 via a non-metal chelating mechanism, as evidenced by their ability to bind to both di-Zn(II) and apo forms of the enzyme in 1H CPMG NMR experiments [1]. This contrasts with the classic MBL inhibitor l-captopril (IC50 = 1.6 μM), which shows strong binding only to the di-Zn(II) form, consistent with a zinc-chelating mode. X-ray crystallography confirmed that compound 16 binds adjacent to, but does not directly chelate, the active site zinc ions [1][2]. Because the non-chelating binding mode is dictated by the 3-oxoisoindoline-4-carboxylic acid core rather than the specific N-substituent, it is reasonable—though not experimentally confirmed—to infer that the cyclopropylmethyl analog shares this advantageous mechanistic feature, making it a candidate for developing MBL inhibitors with improved selectivity profiles.

Antibiotic resistance Non-metal chelating inhibitors Drug design selectivity

Prioritized Application Scenarios for 2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: PARP-1 Inhibitor Library Synthesis via Carboxylic Acid Derivatization

The 4-carboxylic acid functionality of the target compound enables direct and efficient conversion to diverse carboxamide libraries through standard amide coupling reactions. Given the validated PARP-1 pharmacophore established by Gandhi et al. (2010) for 3-oxoisoindoline-4-carboxamides [1], this compound serves as a strategic diversification point for generating PARP inhibitor candidates with an N-cyclopropylmethyl substituent—a structural motif not explored in the published literature. The cyclopropylmethyl group's distinct steric and lipophilic profile (MW +14.03 Da and XLogP +0.2 vs. the cyclopropyl analog) may impart differentiated cellular permeability and metabolic stability relative to known PARP-1 inhibitor scaffolds.

Antimicrobial Resistance Research: Metallo-β-Lactamase Inhibitor Screening

The non-metal chelating binding mode demonstrated for 3-oxoisoindoline-4-carboxylic acid derivatives by Li et al. (2017) represents a mechanistically differentiated approach to MBL inhibition that avoids the selectivity liabilities of zinc chelation [2]. The target compound, with its cyclopropylmethyl N-substituent, occupies a distinct region of chemical space compared to the benzyl and aryl analogs characterized in the published VIM-2 SAR. Screening this compound against clinically relevant MBLs (VIM-2, NDM-1, IMP-1) could reveal novel potency-selectivity profiles, particularly given that the N-substituent was shown to modulate VIM-2 IC50 values by over 150-fold across the series [2].

Chemical Biology: Tool Compound for Profiling PARP Isoform Selectivity

The isoindoline scaffold has been associated with selective PARP-1 inhibition over PARP-2 in related chemical series [1]. The target compound, as a carboxylic acid-bearing analog, can be used in competitive binding assays or as a negative control (since the carboxylic acid may have reduced PARP affinity compared to the carboxamide) to dissect the contribution of the 4-position functional group to PARP isoform selectivity. This application is supported by the extensive structural biology data available for the 3-oxoisoindoline-4-carboxamide series, including the X-ray co-crystal structure of compound 1e bound to PARP-1 (PDB 3L3L) [3].

Early Discovery Procurement: Scaffold Hopping and Lead Diversification

For organizations seeking to diversify proprietary screening libraries, the target compound offers a scaffold that is both validated (by the AldrichCPR inclusion of its cyclopropyl analog as a 'unique chemical for early discovery' ) and underexplored (due to the absence of published SAR for the cyclopropylmethyl variant). Procuring this compound from specialist suppliers such as CymitQuimica (Biosynth) or Hubei Guoyun Furui Technology provides access to a chemotype that bridges the gap between commercially curated screening collections and custom synthesis programs, potentially yielding novel hit matter in targets beyond PARP and MBLs, including Aurora kinase A, where the core scaffold has also shown binding activity [4].

Quote Request

Request a Quote for 2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.